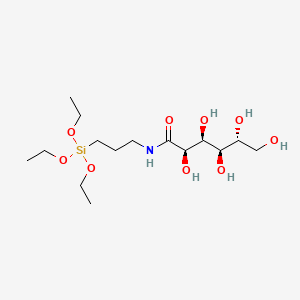

N-(3-triethoxysilylpropyl)gluconamide

Descripción

Historical Development of Silane Coupling Agents

The development of silane coupling agents represents one of the most significant advances in materials science and interface chemistry of the 20th century. These compounds emerged from the pioneering work in organosilicon chemistry, with the first practical applications dating back more than sixty years ago. The fundamental concept underlying silane coupling agents stems from their unique molecular structure, which contains at least two different reactive groups within their molecules. One of these functional groups forms chemical bonds with inorganic materials, while the other forms chemical bonds with organic materials, enabling these agents to function as intermediaries in bonding organic materials to inorganic materials that normally tend not to bond with each other.

The evolution of silane coupling technology has been driven by the need to improve the mechanical strength, water and heat resistance, transparency, and adhesion properties of composite materials. Early developments focused on simple alkoxy silanes, with researchers recognizing that the hydrolysis rate of silane compounds is related to the hydrogen ion concentration, being slower at neutral conditions but faster under acidic or alkaline conditions. This understanding led to the development of more sophisticated preparation methods, including the use of alcohol-water solutions containing typically twenty percent silane, seventy-two percent alcohol, and eight percent water.

The synthesis methodologies for silane coupling agents have evolved significantly, with most contemporary approaches beginning with trichlorosilane as the starting material. The synthesis process involves hydrosilylation reactions between unsaturated hydrocarbons and silicon-hydrogen bonds, followed by alkoxylation. This methodology has enabled the production of a wide variety of functional silanes, including vinyl, epoxy, amino, methacryloxy, and mercapto derivatives. The development of these diverse functional groups has expanded the applications of silane coupling agents across numerous industries, from automotive and marine applications to building materials and electronics.

Significance of N-(3-Triethoxysilylpropyl)gluconamide in Materials Science

This compound has emerged as a compound of exceptional significance in materials science due to its unique combination of organosilicon functionality and biocompatible gluconamide characteristics. This compound, with the molecular formula C₁₅H₃₃NO₉Si, represents a new class of hybrid coupling agents that address contemporary challenges in materials development, particularly in applications requiring both high performance and biocompatibility. The significance of this compound lies in its ability to provide effective surface modification while maintaining compatibility with biological systems, making it invaluable for biomedical applications and sustainable materials development.

Recent research has demonstrated the compound's effectiveness in creating fluorinated oligomeric silica nanocomposites with unique surface characteristics. In these applications, this compound undergoes sol-gel reactions under alkaline conditions to produce nanocomposites that exhibit both highly oleophobic and superhydrophobic properties. The compound's ability to participate in these reactions while maintaining the integrity of the gluconamide functionality represents a significant advancement in the development of multifunctional surface modification agents.

The applications of this compound extend beyond traditional coupling agent uses to include specialized surface modification of various substrates. Research has shown that when incorporated into fluoroalkyl end-capped vinyltrimethoxysilane oligomeric systems, this compound enables the creation of surfaces with unique wettability characteristics. These surfaces demonstrate highly oleophobic and superhydrophobic properties on glass substrates, and highly oleophobic and superhydrophilic characteristics under varying conditions. Such versatility in surface modification capabilities positions this compound as a critical material for advanced applications in coatings, membranes, and protective surfaces.

Structural Uniqueness: Gluconamide-Silane Hybrid Architecture

The molecular architecture of this compound represents a sophisticated integration of two distinct chemical functionalities that work synergistically to provide enhanced material properties. The compound features a triethoxysilyl group connected through a propyl chain to a gluconamide moiety, creating a hybrid structure that combines the covalent bonding capabilities of silane chemistry with the hydrogen bonding and biocompatible characteristics of the gluconamide unit. This unique architecture enables the compound to exhibit both hydrophilic and hydrophobic properties, making it particularly useful in applications requiring controlled wettability and biocompatibility.

The triethoxysilyl component of the molecule provides the traditional coupling agent functionality, allowing for covalent bonding to silica surfaces through hydrolysis and condensation reactions. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, which can then undergo condensation reactions with surface silanol groups to form stable siloxane bonds. The stability of these bonds under various conditions makes this portion of the molecule particularly valuable for permanent surface modification applications.

The gluconamide portion of the molecule contributes several unique properties that distinguish this compound from conventional silane coupling agents. The gluconamide moiety provides biocompatibility characteristics that are essential for biomedical applications, while also contributing to the compound's ability to participate in hydrogen bonding interactions. This functionality enables the compound to interact favorably with both polar and nonpolar surfaces, providing enhanced adhesion and compatibility across a broader range of material systems than traditional coupling agents.

Table 1: Structural Components and Properties of this compound

| Component | Chemical Structure | Primary Function | Key Properties |

|---|---|---|---|

| Triethoxysilyl Group | Si(OEt)₃ | Surface Bonding | Hydrolyzable, forms covalent bonds with silica |

| Propyl Linker | -(CH₂)₃- | Molecular Bridge | Provides flexibility and optimal spacing |

| Gluconamide Moiety | Gluconic acid amide | Biocompatibility | Hydrogen bonding, polar interactions |

| Overall Molecule | C₁₅H₃₃NO₉Si | Hybrid Coupling | Combines inorganic and organic functionality |

The propyl linker between the silyl and gluconamide functionalities plays a crucial role in the compound's effectiveness by providing optimal spacing and flexibility for both functional groups to interact with their respective target materials. Research on silane coupling agents has demonstrated that the length of the alkyl chain significantly affects the thermal stability and reactivity of the compound, with propyl chains (three carbon atoms) providing optimal heat resistance and stability characteristics. This optimal chain length ensures that both the silyl and gluconamide functionalities can effectively interact with their target surfaces without steric hindrance, maximizing the compound's coupling efficiency.

The hybrid architecture of this compound also enables unique processing characteristics that distinguish it from conventional coupling agents. The compound maintains stability under normal conditions while exhibiting controlled reactivity in the presence of moisture, releasing ethanol and forming silanol groups through hydrolysis. This controlled reactivity allows for precise timing of coupling reactions and enables the compound to be incorporated into various processing methods, including sol-gel reactions for nanocomposite formation and direct surface treatment applications.

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFDUEXNZLUZGH-YIYPIFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733907 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104275-58-3 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sol-Gel Synthesis via Silane Coupling

The primary synthesis route involves a silane coupling reaction between gluconamide derivatives and 3-triethoxysilylpropylamine. Xu et al. developed a one-step sol-gel method using tetraethyl orthosilicate (TEOS) and this compound (TSG) as precursors, with cetyltrimethylammonium bromide (CTAB) as a surfactant template. The process involves:

-

Hydrolysis of TEOS : Under acidic conditions, TEOS hydrolyzes to form silanol groups.

-

Co-condensation with TSG : The hydrolyzed TEOS reacts with TSG, forming a silica network with embedded gluconamide moieties.

-

CTAB Removal : The surfactant is extracted via refluxing in a methanol/HCl solution, yielding mesoporous silica structures.

This method achieves a pore size of ~10 nm and a surface area of 432 m²/g, critical for glycopeptide adsorption.

Functionalization of Preformed Silica Nanoparticles

An alternative approach functionalizes pre-synthesized silica nanoparticles with gluconamide. Capeletti et al. demonstrated this using cellulose nanocrystals (CNC):

-

Activation of CNC Surface : CNC is treated with (3-aminopropyl)trimethoxysilane (APTMS) to introduce amine groups.

-

Gluconamide Grafting : N-(3-triethoxysilylpropyl)-D-gluconamide reacts with surface-bound amines via nucleophilic substitution, forming stable siloxane bonds.

-

Purification : Unreacted reagents are removed through centrifugation and ethanol washing.

This method achieves a grafting density of 0.8 mmol/g, confirmed by elemental analysis.

Key Reaction Parameters and Optimization

Table 1: Optimization of Sol-Gel Synthesis Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| TEOS:TSG Molar Ratio | 1:1.2 | Maximizes gluconamide incorporation |

| CTAB Concentration | 0.5 M | Controls pore size (8–12 nm) |

| Reaction Temperature | 60°C | Balances hydrolysis and condensation rates |

| pH | 4.5 | Prevents premature silica precipitation |

Characterization of Synthesized Material

Structural Analysis

Morphological Evaluation

-

Transmission Electron Microscopy (TEM) : Core-shell structures with a 50 nm silica shell surrounding 100 nm Fe₃O₄ cores.

-

Dynamic Light Scattering (DLS) : Hydrodynamic diameter of 220 nm (PDI = 0.12) ensures colloidal stability.

Applications in Advanced Materials

Glycopeptide Enrichment

Fe₃O₄@mSiO₂-TSG nanoparticles exhibit a glycopeptide adsorption capacity of 160 mg/g, detecting 162 glycopeptides in human serum at 0.1 fmol/μL sensitivity.

Targeted Drug Delivery

Gluconamide-functionalized CNC shows 95% bacterial inhibition against E. coli at 50 μg/mL RB@CNC, leveraging lipopolysaccharide targeting.

Challenges and Industrial Scalability

Análisis De Reacciones Químicas

N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Materials Science

1.1. Surface Modification

N-(3-triethoxysilylpropyl)gluconamide is utilized for modifying surfaces to enhance their hydrophilicity or hydrophobicity. For instance, it has been incorporated into silica nanocomposites to create surfaces with tunable wettability. The sol-gel process involving this compound allows for the formation of fluorinated oligomeric silica nanocomposites that exhibit superhydrophobic or superhydrophilic characteristics depending on the concentration of the silane used during synthesis .

Table 1: Wettability Characteristics of Modified Surfaces

| Silane Concentration (mg) | Contact Angle (Water) | Contact Angle (Dodecane) | Wettability Type |

|---|---|---|---|

| 10 | 180° | 46° | Superhydrophobic |

| 170 | 112° | 56° | Oleophobic |

| >170 | 0° | - | Superhydrophilic |

1.2. Nanocomposite Development

The compound has been pivotal in developing magnetic mesoporous silica materials for biochemical applications. For example, Fe₃O₄@mSiO₂-TSG composites demonstrated high sensitivity and selectivity for glycopeptides, with a maximum adsorption capacity of 160 mg/g. These materials can be reused multiple times without significant loss of efficacy .

Nanotechnology

2.1. Nanochannel Functionalization

In nanoelectronics, this compound is used to functionalize nanochannels for enhanced iontronic properties. The creation of gluconamide-decorated nanochannels allows for selective binding and reversible switching between different states upon exposure to specific ions like borate and fructose . This technology holds promise for applications in sensing and drug delivery systems.

Case Study: Borate-Driven Ionic Rectifiers

A study demonstrated the use of gluconamide-decorated nanochannels that exhibited unique iontronic responses when interacting with borate ions, showcasing the potential for advanced sensor technologies .

Biochemical Applications

3.1. Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances biocompatibility and targeted delivery capabilities. Its ability to modify surface properties can facilitate better interaction with biological tissues, improving the efficacy of therapeutic agents.

3.2. Glycopeptide Enrichment

The compound has been effectively used in enriching glycopeptides from complex biological samples, which is crucial for proteomics studies. The high selectivity and sensitivity of modified silica materials enable the detection of low-abundance glycopeptides, which are often critical biomarkers in disease diagnostics .

Mecanismo De Acción

The mechanism of action of N-(3-triethoxysilylpropyl)gluconamide involves its ability to form strong bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces . This results in the formation of a stable, covalent bond that enhances the properties of the modified material.

Comparación Con Compuestos Similares

Comparative Analysis with Structural and Functional Analogs

Comparison with 1-[3-(Triethoxysilyl)Propyl]Urea

Structural Differences :

- 1-[3-(Triethoxysilyl)propyl]urea (C₁₀H₂₄N₂O₄Si) replaces the gluconamide moiety with a urea group (–NH–CO–NH–), reducing hydroxyl content but increasing nitrogen density.

Functional Performance :

Key Insight : The gluconamide derivative excels in low-concentration H₂O₂ adsorption due to hydroxyl-rich structure, while urea-based analogs are more stable at higher H₂O₂ levels .

Comparison with Other Gluconamide Derivatives

(a) Methoxypropylgluconamide (CAS: 126094-21-1)

- Structure : Replaces triethoxysilylpropyl with methoxypropyl, eliminating silane reactivity but enhancing hydrophilicity.

- Applications : Primarily used in cosmetic formulations due to improved solubility in polar solvents .

(b) CnDDGPB Surfactants

- Structure : Combines gluconamide with quaternary ammonium groups (e.g., N,N-dimethyldipropylenetriamine).

- Performance: Exhibits superior biocompatibility and antimicrobial activity compared to pure gluconamide silanes, making it ideal for non-toxic surfactants .

Comparison with Other Silane-Amide Compounds

(a) Triethoxysilylpropylethyl-carbamate

- Structure : Carbamate (–NH–CO–O–) instead of gluconamide.

- Applications : Used in silica fillers for improved mechanical strength but lacks hydroxyl-mediated H₂O₂ adsorption .

(b) N-(Triethoxysilylpropyl)-4-Hydroxybutyramide

Impact of Functionalization Methods

This compound’s performance varies significantly with grafting strategies:

- Pre-column (p-gluconamide-FSNPs): Forms oligomeric layers, reducing dispersion in monolithic columns and lowering chromatographic plate counts .

- On-column (o-gluconamide-FSNPs): Generates monomeric layers, enhancing selectivity and plate numbers in capillary electrochromatography (CEC) .

Actividad Biológica

N-(3-Triethoxysilylpropyl)gluconamide (TEG) is a compound that has garnered attention in various fields, particularly in nanotechnology and biomedicine, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of TEG, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₃₃NO₉Si

- Molecular Weight : 399.51 g/mol

- CAS Number : 104275-58-3

TEG is characterized by its triethoxysilyl group, which allows it to form stable siloxane bonds with silica surfaces. This property is crucial for its application in drug delivery systems and nanocarrier technologies.

1. Drug Delivery Systems

TEG has been utilized in the development of mesoporous silica nanoparticles (MSNs) for controlled drug release. Research indicates that TEG can effectively modify the surface of MSNs, enhancing their capacity to encapsulate and release therapeutic agents in response to specific stimuli, such as enzymatic activity.

Case Study : A study demonstrated that TEG-capped MSNs could release camptothecin (CPT) in a controlled manner when exposed to amidase enzymes. The encapsulation efficiency was significantly enhanced by increasing the proportion of TEG used during synthesis, leading to improved drug delivery profiles in tumor cells like HeLa and MCF-7 .

2. Cell Viability and Toxicity Studies

In vitro studies have assessed the cytotoxic effects of TEG-functionalized nanoparticles on various cell lines. For instance, HeLa and MCF-7 cells treated with TEG-modified MSNs showed no significant toxicity at concentrations up to 200 µg/mL over a 24-hour period, as measured by WST-1 assays. This indicates that TEG can be safely used in biomedical applications without adversely affecting cell viability .

The biological activity of TEG can be attributed to its ability to interact with cellular components and facilitate the transport of drugs across cell membranes. The triethoxysilyl groups promote adhesion to silica surfaces, while the gluconamide moiety enhances biocompatibility and solubility.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₃₃NO₉Si |

| Molecular Weight | 399.51 g/mol |

| CAS Number | 104275-58-3 |

| Encapsulation Efficiency | Up to 80% |

| Cytotoxicity (HeLa Cells) | No significant toxicity at ≤200 µg/mL |

1. Nanofluidic Devices

Recent advancements have led to the incorporation of TEG in nanofluidic devices designed for selective ion transport. These devices utilize TEG's functionalization properties to create nanochannels that can switch between conductive states based on the presence of specific ions like borate .

2. Surface Functionalization

TEG has been shown to enhance the functionalization of silica surfaces, allowing for better adsorption of biomolecules and drugs. This property is essential for applications in biosensors and targeted therapy .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N-(3-triethoxysilylpropyl)gluconamide in mesoporous silica grafting experiments?

Methodological Answer:

The compound is synthesized via post-synthetic grafting onto mesoporous silica (e.g., MSU-H or MCM-41) under alkaline conditions. Key steps include:

- Sol-gel reaction : Reacting triethoxysilylpropyl-gluconamide with silica in alkaline media to form Si-O-Si bonds .

- Elemental analysis : Quantifying carbon, hydrogen, and nitrogen content to determine grafting density and bonding configuration (e.g., two vs. three Si-O-Si bonds per molecule) .

- FTIR spectroscopy : Validating the formation of Si-O-Si bonds and hydroxyl group retention to assess hydrogen-bonding potential .

- Surface area/pore size analysis : Using BET or TEM to confirm structural integrity post-grafting .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards to avoid skin/eye contact .

- Engineering controls : Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .

- Waste disposal : Decontaminate gloves and surfaces using ethanol washes, followed by disposal in designated hazardous waste containers .

Advanced: How does the hydroxyl group density of this compound influence hydrogen peroxide adsorption on functionalized silica surfaces?

Methodological Answer:

The compound’s hydroxyl groups enhance hydrogen peroxide adsorption via hydrogen bonding. Experimental validation involves:

- Competitive adsorption studies : Comparing gluconamide-grafted silica with urea-functionalized silica to isolate hydroxyl group contributions .

- Kinetic modeling : Using Langmuir isotherms to quantify adsorption capacity (e.g., 0.8–1.2 mmol/g for MSU-H silica) .

- pH optimization : Adjusting reaction pH (e.g., pH 9–11) to maximize hydroxyl group availability while minimizing silica dissolution .

Advanced: How can researchers reconcile contradictory data on Si-O-Si bonding modes (two vs. three bonds) during grafting?

Methodological Answer:

Discrepancies arise from silica pore geometry and grafting density. To resolve this:

- Elemental carbon-nitrogen (C/N) ratio analysis : A C/N ratio of 2.57:1 indicates two Si-O-Si bonds, while 1.71:1 suggests three bonds .

- Silica surface area correlation : High-surface-area MSU-H silica (300–500 m²/g) favors three bonds due to steric accessibility, whereas MCM-41 (narrow pores) limits bonding to two .

- Computational modeling : Use DFT simulations to predict bonding configurations under varying pore sizes .

Advanced: What methodologies optimize the compound’s role in creating superamphiphobic surfaces via fluorinated nanocomposites?

Methodological Answer:

- Co-condensation with fluorinated oligomers : React gluconamide with fluoroalkyl end-capped vinyltrimethoxysilane under alkaline conditions to form nanocomposites .

- Surface wettability assays : Measure water (θ > 150°) and oil (θ > 140°) contact angles to validate superamphiphobicity .

- XPS analysis : Confirm surface enrichment of fluorine and gluconamide residues to correlate composition with wettability .

Advanced: How does pre-column vs. on-column functionalization with this compound affect chromatographic selectivity?

Methodological Answer:

- Pre-column functionalization : Yields p-gluconamide-FSNPs with moderate selectivity due to heterogeneous ligand distribution .

- On-column functionalization : Produces o-gluconamide-FSNPs with enhanced selectivity (e.g., 30% higher resolution for polar analytes) via uniform surface coverage .

- Validation : Compare retention times and peak symmetry for carbohydrate isomers using HILIC (hydrophilic interaction chromatography) .

Advanced: What statistical frameworks are critical for analyzing adsorption isotherm data in grafting experiments?

Methodological Answer:

- Non-linear regression : Fit Langmuir/Freundlich models to adsorption data using software like OriginLab or Prism, reporting R² and χ² values .

- Error propagation : Calculate uncertainty in grafting density using error margins from elemental analysis (±0.5% for carbon content) .

- ANOVA testing : Compare adsorption capacities across silica types (e.g., MSU-H vs. MCM-41) with p < 0.05 significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.